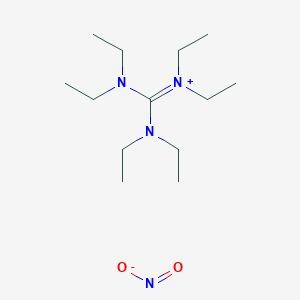
Bis(diethylamino)-N,N-diethylmethaniminium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethylamino)-N,N-diethylmethaniminium nitrite is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by its complex structure, which includes diethylamino groups and a nitrite ion. It is used in a variety of scientific research and industrial applications due to its reactivity and stability under certain conditions.
Preparation Methods
The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium nitrite typically involves the reaction of diethylamine with a suitable precursor. One common method involves the reaction of diethylamine with a methaniminium salt in the presence of a nitrite source. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Bis(diethylamino)-N,N-diethylmethaniminium nitrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso compounds, while reduction reactions could produce amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential use in drug development and as a reagent in biochemical assays. Industrially, it is used in the production of specialty chemicals and materials, particularly in the semiconductor industry for the deposition of thin films.
Mechanism of Action
The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium nitrite involves its interaction with molecular targets through its diethylamino groups and nitrite ion. These interactions can lead to various chemical transformations, depending on the specific conditions and the presence of other reagents. The pathways involved in these reactions are often complex and require detailed study to fully understand.
Comparison with Similar Compounds
Bis(diethylamino)-N,N-diethylmethaniminium nitrite can be compared with other similar compounds such as bis(diethylamino)silane and bis(diethylamino)carbene. These compounds share some structural similarities but differ in their reactivity and applications. For example, bis(diethylamino)silane is commonly used in the semiconductor industry for the deposition of silicon-containing films, while bis(diethylamino)carbene is studied for its unique dimerization properties.
Properties
CAS No. |
89622-00-4 |
|---|---|
Molecular Formula |
C13H30N4O2 |
Molecular Weight |
274.40 g/mol |
IUPAC Name |
bis(diethylamino)methylidene-diethylazanium;nitrite |
InChI |
InChI=1S/C13H30N3.HNO2/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;(H,2,3)/q+1;/p-1 |
InChI Key |
FYIWVPLQWPYWHF-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=[N+](CC)CC)N(CC)CC.N(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















